molecular formula C19H22N2O2 B2685233 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 1903474-56-5

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2685233
CAS No.: 1903474-56-5
M. Wt: 310.397
InChI Key: ZIIYTFDBYBCUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diamines or amino alcohols.

    Attachment of the Methylpyridine Moiety: The 5-methylpyridine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the methylpyridine moiety.

    Formation of the Phenylpropanone Backbone: The phenylpropanone structure can be synthesized through Friedel-Crafts acylation reactions, where a phenyl group is introduced to a propanone backbone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyrrolidine and pyridine derivatives.

    Industry: It could be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one would depend on its specific interactions with biological targets. Generally, compounds with pyrrolidine and pyridine moieties can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

    1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the methyl group on the pyridine ring.

    1-(3-((5-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness: 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to the presence of both a methylpyridine and a pyrrolidine ring, which may confer distinct steric and electronic properties, potentially leading to unique biological activities compared to its analogs.

This compound’s specific structure allows for diverse chemical modifications and interactions, making it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-7-9-18(20-13-15)23-17-11-12-21(14-17)19(22)10-8-16-5-3-2-4-6-16/h2-7,9,13,17H,8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIYTFDBYBCUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.